molecular formula C12H12O4 B13935365 Ethyl (Z)-3-(1,3-benzodioxol-5-yl)acrylate CAS No. 57134-55-1

Ethyl (Z)-3-(1,3-benzodioxol-5-yl)acrylate

Cat. No.: B13935365
CAS No.: 57134-55-1
M. Wt: 220.22 g/mol
InChI Key: PTMOFMXIIKUMTA-XQRVVYSFSA-N
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Description

Ethyl (Z)-3-(1,3-benzodioxol-5-yl)acrylate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a (Z)-3-(1,3-benzodioxol-5-yl)acrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (Z)-3-(1,3-benzodioxol-5-yl)acrylate can be synthesized through several methods. One common approach involves the esterification of (Z)-3-(1,3-benzodioxol-5-yl)acrylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (Z)-3-(1,3-benzodioxol-5-yl)acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield (Z)-3-(1,3-benzodioxol-5-yl)acrylic acid, while reduction may produce (Z)-3-(1,3-benzodioxol-5-yl)ethanol.

Scientific Research Applications

Ethyl (Z)-3-(1,3-benzodioxol-5-yl)acrylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl (Z)-3-(1,3-benzodioxol-5-yl)acrylate involves its interaction with molecular targets such as enzymes or receptors. The compound may act as a substrate or inhibitor in enzymatic reactions, influencing the activity of specific metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (E)-3-(1,3-benzodioxol-5-yl)acrylate: The (E)-isomer of the compound, which has different stereochemistry and potentially different reactivity and applications.

    Methyl (Z)-3-(1,3-benzodioxol-5-yl)acrylate: A similar compound with a methyl ester group instead of an ethyl ester group.

    Ethyl (Z)-3-(1,3-benzodioxol-5-yl)propionate: A related compound with a propionate group instead of an acrylate group.

Uniqueness

This compound is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and physical properties. These properties make it suitable for particular applications in organic synthesis, pharmaceuticals, and materials science.

Properties

CAS No.

57134-55-1

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

ethyl (Z)-3-(1,3-benzodioxol-5-yl)prop-2-enoate

InChI

InChI=1S/C12H12O4/c1-2-14-12(13)6-4-9-3-5-10-11(7-9)16-8-15-10/h3-7H,2,8H2,1H3/b6-4-

InChI Key

PTMOFMXIIKUMTA-XQRVVYSFSA-N

Isomeric SMILES

CCOC(=O)/C=C\C1=CC2=C(C=C1)OCO2

Canonical SMILES

CCOC(=O)C=CC1=CC2=C(C=C1)OCO2

Origin of Product

United States

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